N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-8-5-14(6-9-16)12-19(23)21-15-7-10-17(18(13-15)26-2)22-11-3-4-20(22)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWCRSXTMWQHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
Its structure includes:
- A methoxy-substituted phenyl group which enhances solubility.
- A pyrrolidine moiety , which is associated with various pharmacological effects.
- An acetylamide group that may contribute to its interaction with biological targets.
Biological Activities
Research indicates that N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide exhibits several promising biological activities:
Antitumor Activity
The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Its structural features allow it to interact with key enzymes involved in cancer cell growth, such as:
- Thymidylate Synthase : Involved in DNA synthesis.
- Histone Deacetylases (HDAC) : Regulate gene expression and are implicated in cancer progression.
Analgesic Properties
Similar compounds have demonstrated pain-relieving effects, potentially through:
- Modulation of neurotransmitter systems.
- Inhibition of inflammatory pathways.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through reactions involving substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide.
- Coupling Reaction : The final step involves forming an amide bond between the pyrrolidine and the acetamide moieties, often using coupling reagents like carbodiimides.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of the compound using animal models. The results demonstrated that administration led to a notable decrease in pain responses, indicating its effectiveness in pain management.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)Phenyl]-2-(3-Methylphenyl)Acetamide ()
- Structural Difference : Replaces the 2-oxopyrrolidin-1-yl (5-membered ring) with 2-oxopiperidin-1-yl (6-membered ring).
- This modification may also affect solubility due to increased hydrophobicity .
N-(4-Methoxyphenyl)-2-(2-Oxopyrrolidin-1-yl)Acetamide ()
- Structural Difference : Lacks the 3-methoxy substituent on the phenyl ring.
- Pharmacokinetic Insight : Exhibits log BB values of 0.078 (quadratic model) and −0.011 (linear model), indicating moderate blood-brain barrier (BBB) penetration. The absence of the 3-methoxy group may reduce steric hindrance, enhancing CNS accessibility compared to the target compound .
Substituent Variations
Thiazolidinone Derivatives ()
- Example: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide.
- Structural Difference: Replaces pyrrolidinone with a thiazolidinone core.
- Biological Impact: Thiazolidinones are associated with antimicrobial and antidiabetic activities. The target compound’s pyrrolidinone core may instead favor neurological targets due to improved BBB penetration .
Thiazolotriazole Derivatives ()
- Example: 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (Compound 27).
- Structural Difference : Incorporates a thiazolotriazole ring and a morpholine substituent.
- Functional Impact: The thiazolotriazole moiety enhances anti-infective activity but reduces BBB permeability compared to the target compound’s simpler acetamide-pyrrolidinone structure .
Pharmacological and Physicochemical Properties
Antiproliferative Activity ()
- Example: 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide (Compound 9).
- Activity : Demonstrates a cell growth inhibition index (GPmean) of 22.40% . The target compound’s lack of a thioxothiazolidin group may limit similar antiproliferative effects but enhance CNS-targeted activity .
Solubility and Melting Points ()
- Example : N-(4-(4-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 15).
- Data : Melting point (mp) 198–200°C ; elemental analysis (C 60.51%, H 6.14%, N 17.60%). The target compound’s additional methoxy groups may lower its mp and improve solubility in polar solvents .
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and various biological effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a unique arrangement that includes a methoxy-substituted phenyl group and a pyrrolidine derivative. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization of the aromatic systems.
Synthetic Pathway
The synthesis generally follows these steps:
- Formation of the Pyrrolidine Ring : The precursor compounds are reacted under specific conditions to form the 2-oxopyrrolidin-1-yl moiety.
- Substitution Reactions : The methoxy groups are introduced onto the phenyl rings through nucleophilic substitution reactions.
- Final Acetamide Formation : The final product is obtained by acylation of the amine with an appropriate acetic acid derivative.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Effects : Studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways.
- Analgesic Properties : The compound has been evaluated for pain relief effects, potentially acting on central and peripheral pain pathways.
Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy-substituted phenyl, pyrrolidine moiety | Antitumor, analgesic |
| Piracetam | 2-Oxo-pyrrolidine base structure | Nootropic effects |
| Alpelisib | PI3K inhibitor | Antitumor activity |
| Tazemetostat | Methyltransferase inhibitor | Antitumor activity |
Case Studies and Research Findings
- Antitumor Activity : A study published in Molecules explored the anticancer properties of similar compounds and reported significant cytotoxicity against various cancer cell lines, suggesting that the presence of the pyrrolidine moiety enhances this effect .
- Analgesic Effects : Research published in Pharmacology Reports highlighted that derivatives of this compound exhibited notable analgesic properties in animal models, indicating potential for pain management therapies .
- Mechanistic Insights : Another study investigated the mechanism of action, revealing that the compound may inhibit certain enzymes involved in tumor growth and metastasis, thus providing a dual role in both pain relief and cancer treatment .
Q & A
Q. What are the optimal synthetic routes for preparing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide?
The compound can be synthesized via coupling reactions using HATU (1- -1H-1,2,3-triazolo pyridinium 3-oxid hexafluorophosphate) as a coupling agent in anhydrous DMSO. A typical procedure involves reacting 2-(4-methoxyphenyl)acetic acid with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline in the presence of HATU and a base (e.g., DIPEA) at room temperature . Alternative methods include Ugi multicomponent reactions, where γ-aminobutyric acid derivatives are condensed with aldehydes and isocyanates to form the pyrrolidinone moiety . Yields vary (38–50%) depending on reaction conditions and purification methods.
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on ¹H NMR and ¹³C NMR to confirm substituent positions and stereochemistry. For example:
- ¹H NMR : Methoxy groups appear as singlets at δ ~3.8 ppm, while the pyrrolidinone ring protons resonate between δ 1.8–2.5 ppm.
- ¹³C NMR : The carbonyl carbons (amide and pyrrolidinone) appear at δ ~170 ppm. High-resolution mass spectrometry (HRMS-ESI) is used to confirm molecular weight with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies are recommended to evaluate this compound’s bioactivity in cancer research?
Use MTT assays to screen against human cancer cell lines (e.g., HCT-116, MCF-7, PC-3). Dose-response curves (IC₅₀ values) should be generated at 24–72 hours. For example, structurally related acetamides showed IC₅₀ values of 1–10 µM in HT-29 colon cancer cells . Advanced studies may include apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3/9 activation.
Q. How can researchers resolve contradictions in pharmacological data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or structural variations. To address this:
Q. What computational or experimental methods predict blood-brain barrier (BBB) permeability for this compound?
Chromatographic retention parameters (e.g., logBB values derived from HPLC) correlate with BBB penetration. For example, acetamides with logBB >0.3 are considered CNS-penetrant . In vitro models (e.g., MDCK-MDR1 monolayers) measure apparent permeability (Papp) and efflux ratios. Compounds with Papp >5 × 10⁻⁶ cm/s and efflux ratio <2.5 are prioritized for in vivo neuropharmacology studies.
Q. How can researchers optimize solubility and metabolic stability without compromising target affinity?
- Introduce polar groups (e.g., hydroxyl, morpholine) to enhance aqueous solubility.
- Replace metabolically labile methoxy groups with trifluoromethoxy or cyclopropylmethoxy moieties .
- Use prodrug strategies (e.g., esterification of phenolic -OH groups) to improve bioavailability .
Key Methodological Recommendations
- For SAR studies , prioritize substitutions at the 4-methoxyphenyl and pyrrolidinone positions to modulate potency and selectivity .
- Use LC-MS/MS for pharmacokinetic profiling in rodent models to assess half-life and tissue distribution .
- Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., orexin receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
